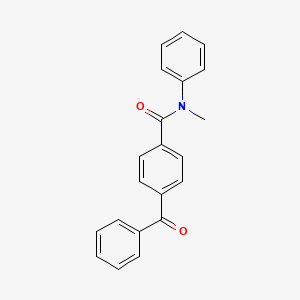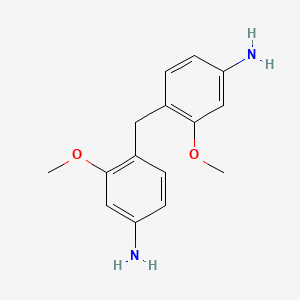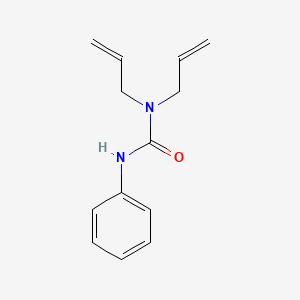
N,N-diallyl-N'-phenylurea
Vue d'ensemble
Description
N,N-diallyl-N'-phenylurea (DAPU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPU is a urea derivative that is commonly used as a reagent in organic synthesis and has been found to possess several unique properties that make it a valuable tool in scientific research.
Applications De Recherche Scientifique
Microbial Degradation in Agricultural Fields
N,N-diallyl-N'-phenylurea, as a phenylurea herbicide, is primarily degraded through microbial activity in agricultural soils. Studies have shown that this degradation is crucial in determining the quality of water, as residues from these herbicides and their metabolites often find their way into surface and groundwater. Microbial degradation plays a significant role in breaking down these compounds, although there is evidence of slow degradation of the phenyl ring and considerable variation in the distribution of active degradative populations in soil (Sørensen et al., 2003).
Environmental Fate and Biodegradation
The fate of phenylurea herbicides in the environment has been extensively studied, highlighting the pivotal role of biodegradation in the natural attenuation of these pesticides in agricultural soils. Recent advancements have shed light on the microbial aspects of their degradation, including metabolic pathways, processes, and factors influencing the biodegradation of phenylurea herbicides (Hussain et al., 2015).
Bacterial Consortium for Degradation
A novel bacterial consortium has been identified, showing synergistic catabolism of phenylurea herbicides. This consortium includes strains capable of efficiently degrading various phenylurea herbicides through complementary hydrolases. Such consortia are essential for environmental bioremediation strategies (Zhang et al., 2018).
Conformational and Vibrational Characteristics
Research has delved into the conformational profile and vibrational assignments of phenylurea herbicides. This includes studies on how structural modifications influence properties like molecular docking, suggesting potential for development as pharmacological agents (Haruna et al., 2019).
Bioremediation Technology
Advancements in bioremediation technology have enabled enhanced mineralization of phenylurea herbicides like diuron. This involves using bacterial consortia in combination with cyclodextrin-based technologies for more effective breakdown of these compounds in soil systems (Villaverde et al., 2012).
N-Demethylase in Degradation
The discovery of the N-demethylase PdmAB has been critical in understanding the initial steps of degradation of N,N-dimethyl-substituted phenylurea herbicides. This enzyme initiates the biodegradation process in certain bacteria, providing insights into the microbial metabolism of these herbicides (Gu et al., 2013).
Mécanisme D'action
Target of Action
This compound is part of a collection of rare and unique chemicals, and its specific targets are still under investigation .
Mode of Action
It’s worth noting that phenylurea compounds often interact with their targets in a variety of ways, including inhibiting key enzymes or disrupting cellular processes .
Biochemical Pathways
Related phenylurea compounds have been shown to interfere with photosynthesis in plants, suggesting that 1,1-diallyl-3-phenylurea may have similar effects .
Result of Action
Related phenylurea compounds have been shown to inhibit the growth of certain types of cells, suggesting that 1,1-diallyl-3-phenylurea may have similar effects .
Safety and Hazards
Orientations Futures
N-substituted ureas have direct applications as agrochemicals or pharmaceutical agents and also serve as building blocks for various other important chemicals of high commercial interest . The development of resource-efficient as well as environment-friendly synthetic processes for manufacturing of chemicals and intermediates being used in large quantities is a must for sustainable industrial development .
Analyse Biochimique
Cellular Effects
It is known that phenylurea-type cytokinins, such as N,N’-diphenylurea (DPU), can have positive effects on alga viability, leading to an increase in cell number, chlorophylls, carotenoids, monosaccharides, and glycolate content .
Molecular Mechanism
It is known that in neutral N-diallyl monomers, the reaction of intramolecular hydrogen abstraction proceeds more easily .
Temporal Effects in Laboratory Settings
It is known that phenylurea herbicides can have significant impacts on phytoplankton .
Dosage Effects in Animal Models
It is known that controlled-release products can reduce dosage frequency, extend the duration of action, reduce the incidence of side effects, and improve compliance, resulting in better management of therapy and disease control .
Metabolic Pathways
It is known that the common microbial degradation pathway for phenylurea herbicides is via transformation to 3,4-dichloroaniline, which is then metabolized through two different metabolic pathways: dehalogenation and hydroxylation .
Propriétés
IUPAC Name |
3-phenyl-1,1-bis(prop-2-enyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNHSTMLXCXNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100615-32-5 | |
| Record name | 1,1-DIALLYL-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}aniline](/img/structure/B5657425.png)
![8-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5657432.png)
![2-(3,5-difluorobenzyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5657433.png)
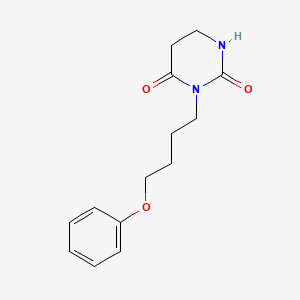
![4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one](/img/structure/B5657447.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(3-methoxy-5-methyl-2-thienyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5657456.png)
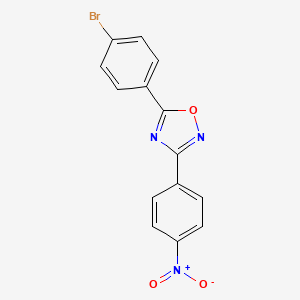
![methyl 8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5657473.png)

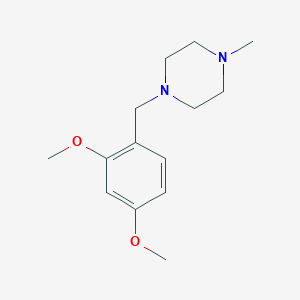
![(3-allyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-piperidinyl)methanol](/img/structure/B5657490.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5657504.png)
